(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide
説明
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a tertiary amine derivative featuring a stereospecific 2-amino acid backbone with a methyl substituent at the third carbon. The compound’s structure includes a piperidin-4-ylmethyl group substituted with a methyl group at the 1-position, linked via an amide bond .
Its discontinuation may reflect challenges in synthesis, stability, or preclinical performance compared to analogs.
特性
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)14-8-10-4-6-15(3)7-5-10/h9-11H,4-8,13H2,1-3H3,(H,14,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHECTEPPROILEL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCN(CC1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1CCN(CC1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, an amino group, and a butyramide moiety, which contribute to its unique biological properties. The molecular formula is with a molecular weight of 220.31 g/mol. Its specific stereochemistry is denoted by the (S) configuration at the second carbon atom.
Synthesis Methods
The synthesis of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide typically involves several key reactions:
- Formation of Amide Bond : The amide bond is formed between the amino group of (S)-3-methyl-2-aminobutyric acid and the hydroxyl group of 1-methyl-piperidin-4-ylmethanol.
- Coupling Reagents : Common coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to facilitate this reaction under mild conditions.
- Purification : The crude product is purified using recrystallization or column chromatography to achieve high purity.
The biological activity of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide has been predicted through computational methods, suggesting interactions with various biological targets, particularly in neurological pathways. Compounds with similar structures have demonstrated activities such as:
- Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors, influencing conditions like anxiety and depression.
- Tyrosinase Inhibition : Some derivatives have shown promise as tyrosinase inhibitors, which are significant in treating hyperpigmentation disorders .
Case Studies
- Tyrosinase Inhibitors : A study evaluated various piperidine amides as tyrosinase inhibitors, highlighting that compounds with similar structural motifs exhibited improved potency compared to their counterparts . For instance, compound 5b from the study showed a pIC50 value of 4.99, indicating strong inhibitory activity.
- Cytotoxicity Assessments : In another investigation, several derivatives were tested for cytotoxicity against mammalian cells up to concentrations of 200 μM, revealing a favorable safety profile for further development in cellular assays for antimelanogenic activity .
Structure-Activity Relationships (SAR)
The structure-activity relationships around (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide indicate that modifications in the piperidine ring and the butyramide moiety can significantly affect biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substituted Piperidine | Enhanced binding affinity for neurotransmitter receptors |
| Altered Butyramide | Variations can lead to increased tyrosinase inhibition |
| Chiral Configuration | The (S) configuration is often associated with higher potency |
類似化合物との比較
LM11A-31: A Clinically Advanced Analog
Structural Features: LM11A-31 [(2S,3S)-2-amino-3-methyl-N-(2-morpholin-yl)pentanamide] shares a homologous 2-amino acid backbone but differs in its substitution pattern. Instead of a piperidine moiety, LM11A-31 incorporates a morpholine ring linked via an ethyl group to the amide nitrogen . The sulfate salt form (MW = 439.34) enhances water solubility and bioavailability, critical for its therapeutic application .
Pharmacokinetics and Clinical Status :
- LM11A-31 has completed Phase I trials (NCT03069014) and is in Phase IIa trials for Alzheimer’s disease, demonstrating favorable safety and pharmacokinetic profiles in humans .
- The morpholine-ethyl group likely improves blood-brain barrier penetration compared to the bulkier piperidinylmethyl group in the target compound.
Patent-Disclosed Sulfate Salts
Crystalline forms of LM11A-31’s disulfate and monosulfate derivatives (patented in 2015) highlight the importance of salt formulations in optimizing stability and dissolution rates .
Comparative Analysis Table
Key Research Findings
- Structural Impact on Bioactivity :
The morpholine ring in LM11A-31 provides a balance of hydrophilicity and rigidity, facilitating receptor engagement with p75NTR, a target implicated in neurodegenerative diseases . The piperidine variant’s bulkier substituent may hinder target access or metabolic stability. - Formulation Advantages : Sulfate salt formulations of LM11A-31 improve pharmacokinetic parameters, such as half-life and bioavailability, which are absent in the discontinued compound .
Q & A
What are the recommended synthetic routes for (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide, and how can enantiomeric purity be ensured?
Methodological Answer:
The synthesis typically involves coupling a chiral amino acid derivative with a piperidine-containing amine. For example, analogous methods for related piperidinyl butyramides (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) use nucleophilic substitution or amide bond formation under controlled pH and temperature . To ensure enantiomeric purity:
- Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) for separation, as described in impurity profiling of epimeric compounds .
- Monitor reaction intermediates via polarimetry or circular dichroism (CD) spectroscopy to confirm stereochemical integrity.
How should researchers design analytical workflows to characterize this compound and resolve co-eluting impurities?
Methodological Answer:
Employ orthogonal techniques:
| Technique | Application | Reference |
|---|---|---|
| HPLC-MS | Quantify main product and detect impurities (e.g., sulfino or triazolyl analogs) | |
| NMR (¹H/¹³C) | Confirm regiochemistry of the piperidinylmethyl group and methyl branching | |
| Ion Chromatography | Detect residual sulfates or counterions from synthesis | |
| For co-eluting impurities (e.g., epimers), adjust mobile phase pH or use gradient elution with ion-pairing agents (e.g., ammonium acetate buffer at pH 6.5) . |
What strategies are effective in studying polymorphism or crystalline forms of this compound?
Methodological Answer:
- Perform X-ray diffraction (XRD) on recrystallized samples using solvents of varying polarity (e.g., ethanol vs. acetonitrile) to identify polymorphs, as demonstrated for morpholinoethyl-pentanamide derivatives .
- Conduct differential scanning calorimetry (DSC) to analyze thermal stability and phase transitions.
- Compare dissolution rates of different crystalline forms in biorelevant media (e.g., simulated gastric fluid) to assess bioavailability implications.
How can researchers address contradictions in impurity profiles between batches?
Methodological Answer:
- Use LC-UV/HRMS to identify impurities (e.g., ethylamino or chlorophenyl analogs) and trace their origins .
- Cross-reference with pharmacopeial standards (e.g., USP/EP impurity reference materials) for structural confirmation .
- Investigate reaction conditions (e.g., excess reagents, temperature) that may promote side reactions, such as N-alkylation or oxidation .
What advanced approaches are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Synthesize analogs with modified piperidinylmethyl or butyramide groups (e.g., trifluoromethyl or hydroxyethyl substitutions) and compare binding affinities via surface plasmon resonance (SPR) .
- Perform molecular docking using crystal structures of target receptors (e.g., GPCRs or kinases) to predict interactions with the methyl-piperidine moiety .
- Validate SAR hypotheses with in vitro functional assays (e.g., cAMP inhibition for Gαi-coupled receptors).
How should stability studies be designed under accelerated conditions (e.g., pH, temperature)?
Methodological Answer:
- Expose the compound to stress conditions :
- Acidic/basic hydrolysis (0.1M HCl/NaOH at 40°C).
- Oxidative stress (3% H₂O₂).
- Photodegradation (ICH Q1B guidelines).
- Analyze degradation products via LC-MSⁿ and compare with known impurities (e.g., deaminated or sulfated derivatives) .
- Use Arrhenius modeling to predict shelf-life at standard storage conditions.
What methodologies are recommended for assessing pharmacokinetic properties?
Methodological Answer:
- In vitro metabolic stability : Incubate with liver microsomes and monitor parent compound depletion via LC-MS .
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C-methyl group) and quantify accumulation in target organs using autoradiography.
How can researchers resolve challenges in achieving enantiomeric excess (ee) >99%?
Methodological Answer:
- Optimize chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to enhance stereoselectivity .
- Employ dynamic kinetic resolution with transition-metal catalysts (e.g., Ru-BINAP complexes) for racemization-prone intermediates.
- Validate ee via Marfey’s reagent derivatization followed by HPLC, as used for amino acid analogs .
What computational tools are suitable for predicting metabolic pathways?
Methodological Answer:
- Use in silico platforms like StarDrop™ or MetaSite® to identify susceptible sites (e.g., piperidine N-methyl or butyramide carbonyl) for cytochrome P450-mediated oxidation .
- Validate predictions with isotope-labeled analogs and MS/MS fragmentation patterns .
How can biological activity assays be optimized for high-throughput screening (HTS)?
Methodological Answer:
- Develop fluorescence polarization (FP) assays for target engagement (e.g., competitive binding with fluorescent tracers).
- Use cell-based reporter systems (e.g., luciferase under GPCR activation) to quantify functional responses .
- Validate hits with dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., SPR or thermal shift) to minimize false positives.
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